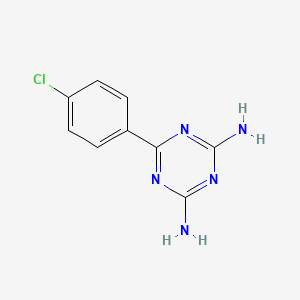

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Description

Historical Context of Triazine Derivatives in Chemical Research

The historical development of triazine chemistry traces its origins to the late 18th century, establishing a foundation that would eventually lead to compounds such as this compound. The pioneering work began in 1776 when Scheele first synthesized cyanuric acid through the pyrolysis of uric acid, marking the inaugural entry into triazine chemistry. This early discovery laid the groundwork for understanding the fundamental triazine structure, which consists of a six-membered heterocyclic aromatic ring containing three nitrogen atoms positioned symmetrically around the ring.

The evolution of triazine research accelerated significantly in the 19th century when Serullas repeated and expanded upon Scheele's work in 1820, producing cyanuric acid from cyanogens in water. By 1830, researchers had confirmed that these different synthetic approaches yielded identical products, establishing the reproducibility and reliability of triazine synthetic methodologies. This period of consolidation proved crucial for the systematic study of triazine derivatives and their potential applications across various chemical disciplines.

The industrial significance of triazine derivatives emerged prominently in the mid-20th century with the development of the first triazine herbicides in 1952. A Swiss research group led by J. R. Geigy produced two compounds with remarkable herbicidal activity, simazine and chlorazine, demonstrating the practical applications of strategically substituted triazine systems. This breakthrough established triazines as a versatile platform for agricultural chemistry, with alkylaminotriazines becoming among the most widely used herbicides, particularly atrazine.

The pharmaceutical applications of triazine derivatives gained momentum through the recognition that 1,3,5-triazine derivatives containing various amino groups at positions 2, 4, or 6 exhibited potent anticancer properties. Research has demonstrated that these compounds function as effective inhibitors of dihydrofolate reductase, a primary target enzyme for antifolate drugs. The systematic investigation of triazine-based pharmaceuticals has revealed that specific substitution patterns can dramatically influence biological activity, with some derivatives showing cytotoxic activity against non-small cell lung cancer cell lines with inhibitory concentration values in the nanomolar range.

The structural versatility of triazine chemistry has been further exemplified through the development of guanamine derivatives, which are prepared by the condensation of cyanoguanidine with corresponding nitriles. This synthetic approach has enabled the creation of compounds such as benzoguanamine, which features one phenyl substituent and two amino groups, demonstrating the feasibility of introducing aromatic substitution patterns into the triazine framework. The preparation methodology involves the reaction of benzonitrile with dicyandiamide, establishing precedents for the synthesis of more complex phenyl-substituted triazines.

Structural Significance of 4-Chlorophenyl Substitution in Triazine Systems

The incorporation of 4-chlorophenyl substitution into triazine systems introduces profound structural and electronic modifications that distinguish compounds like this compound from their unsubstituted counterparts. The chlorine atom positioned at the para position of the phenyl ring creates a unique electronic environment that significantly influences the overall molecular properties through both inductive and resonance effects.

The electronic influence of the chloro substituent operates through two competing mechanisms that shape the compound's reactivity profile. The chlorine atom exhibits a negative inductive effect, withdrawing electron density from the aromatic system through its electronegativity. Simultaneously, the chlorine atom possesses lone pairs of electrons that can participate in positive resonance effect, donating electron density back to the aromatic ring. In electrophilic aromatic substitution reactions involving chlorinated aromatic systems, the positive resonance effect predominates over the negative inductive effect, making chlorine an ortho and para directing group.

The structural relationship between this compound and benzoguanamine provides insight into the impact of halogen substitution on triazine systems. Benzoguanamine, with the molecular formula C9H9N5, serves as the non-halogenated analog, allowing for direct structural comparison. The substitution of a hydrogen atom with chlorine increases the molecular weight from 187.2 grams per mole in benzoguanamine to 221.64 grams per mole in the chlorinated derivative. This modification represents more than a simple mass increase, as the chlorine substitution fundamentally alters the electronic distribution throughout the entire molecular framework.

The positioning of the chlorine atom at the para position of the phenyl ring maximizes its electronic influence on the triazine core while minimizing steric hindrance effects. This strategic placement allows for optimal overlap between the chlorine lone pairs and the aromatic π-system, facilitating resonance stabilization. The resulting electronic stabilization contributes to the compound's overall stability while maintaining the reactivity necessary for potential synthetic transformations or biological interactions.

Comparative analysis with related triazine derivatives reveals the specificity of the 4-chlorophenyl substitution pattern. The systematic study of triazine derivatives has shown that the position and nature of phenyl ring substitution dramatically influence both chemical and biological properties. Compounds incorporating different halogen substitution patterns or alternative positions of substitution exhibit markedly different activity profiles, underscoring the precision required in triazine derivative design for specific applications.

The structural data for this compound can be systematically compared with related compounds to illustrate the impact of specific substitution patterns:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | CAS Number |

|---|---|---|---|---|

| This compound | C9H8ClN5 | 221.64 | 4-Chlorophenyl | 4514-53-8 |

| Benzoguanamine | C9H9N5 | 187.2 | Phenyl | 91-76-9 |

| 4'-Chlorobenzoguanamine | C9H8ClN5 | 221.65 | 4-Chlorophenyl | 4514-53-8 |

The physical and chemical properties of this compound reflect the combined influence of the triazine core and the chlorinated phenyl substituent. The compound appears as a white crystalline powder, consistent with the typical appearance of triazine derivatives. The introduction of the chlorine atom enhances the compound's lipophilicity compared to unsubstituted analogs, potentially influencing its solubility characteristics and biological distribution properties.

The synthetic accessibility of this compound follows established methodologies for triazine preparation, typically involving the condensation of cyanoguanidine with 4-chlorobenzonitrile. This synthetic approach leverages the established chemistry of guanamine formation while incorporating the specific electronic and steric properties imparted by the para-chlorinated aromatic system. The resulting compound maintains the fundamental triazine architecture while exhibiting the modified properties characteristic of halogenated aromatic substitution.

The structural significance of the 4-chlorophenyl substitution extends beyond simple electronic effects to encompass potential applications in materials science and pharmaceutical chemistry. The balanced electronic properties created by the chlorine substitution provide a platform for further chemical modifications while maintaining structural integrity. This versatility makes this compound a valuable intermediate for the development of more complex triazine-based materials and potential therapeutic agents.

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMAVICRSKFCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274676 | |

| Record name | 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4514-53-8 | |

| Record name | 4514-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(4-chlorphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Procedure Overview

- React cyanoguanidine, 4-chlorobenzaldehyde, and an arylamine under acidic conditions.

- Use microwave irradiation at controlled temperatures (e.g., 120 °C) for short times (~12 minutes).

- Follow the reaction with base treatment to induce Dimroth rearrangement and aromatization, yielding the desired triazine diamine.

Advantages

- High atom economy and short reaction times.

- Simple work-up and purification.

- Good yields and product purity.

Research Findings

- This method was applied successfully for this compound and related derivatives.

- The microwave-assisted route provides a clean, efficient synthesis with yields often exceeding 70% after purification.

- The method is general and tolerates various substituents on the aromatic ring.

Condensation of Biguanides with Aromatic Esters

An alternative classical approach involves condensation reactions between biguanide derivatives and aromatic esters.

Procedure Details

- Prepare biguanides such as 4-chlorophenyl-biguanide hydrochloride.

- React with appropriate esters (e.g., 4-chlorobenzoate) in ethanol or methanol under reflux.

- Use sodium methanolate or sodium ethoxide as base.

- Monitor reaction by TLC or UPLC-MS.

- Isolate the product by filtration, washing with solvents like dichloromethane, methanol, or ethyl acetate.

- Purify by recrystallization or silica gel chromatography as needed.

Yield and Purity

- Yields vary widely depending on substituents and reaction conditions, typically ranging from 16% to 86%.

- The product often precipitates during the reaction, facilitating isolation.

- Melting points and NMR data confirm product identity and purity.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield Range (%) | Purification | Notes |

|---|---|---|---|---|---|

| Microwave-Assisted One-Pot | Cyanoguanidine, 4-chlorobenzaldehyde, arylamine | Microwave irradiation, acidic medium, base treatment | ~40-70+ | Filtration, recrystallization | Fast, efficient, clean, high atom economy |

| Biguanide-Ester Condensation | 4-chlorophenyl-biguanide, 4-chlorobenzoate ester | Reflux in ethanol/methanol, base (NaOMe/NaOEt) | 16-86 | Filtration, washing, recrystallization or chromatography | Classical method, variable yields |

| Suzuki Coupling (Related) | Cyanuric chloride, 4-chlorophenylboronic acid | Pd catalyst, alkali, solvent, mild conditions | Not specified | Recrystallization | Green catalysis, catalyst recyclable |

Detailed Research Findings

- Microwave synthesis demonstrated the formation of this compound in a short time with moderate yields (~40%) in initial trials, which can be optimized further.

- Condensation reactions showed that the choice of base and solvent critically affects yield and purity. Sodium methanolate in methanol under reflux is common, with yields varying widely depending on substituents.

- Catalytic Suzuki coupling using magnetic silica-supported palladium catalysts offers a novel green approach with high selectivity and ease of catalyst recovery, though direct application to the target compound requires adaptation.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The compound can be reduced to form amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound features a triazine core with two amino groups at the 2 and 4 positions and a chlorophenyl group at the 6 position, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C₉H₈ClN₅, with a molecular weight of 221.65 g/mol.

Pharmaceutical Applications

Antimicrobial and Anticancer Activities:

Recent studies have highlighted the potential of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine in developing antimicrobial and anticancer agents. It has been shown to exhibit significant inhibitory effects against various bacterial strains and cancer cell lines.

-

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed potent inhibitory effects, suggesting its potential as a lead compound in drug development for infectious diseases. -

Case Study: Anticancer Investigation

In vitro assays demonstrated that the compound could induce apoptosis in human cancer cell lines through caspase activation pathways. The IC50 values were comparable to established chemotherapeutics, indicating strong anticancer potential.

Synthesis of Derivatives:

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For example, indole derivatives synthesized from it have shown antiviral, anti-inflammatory, and antimalarial properties .

Agricultural Applications

This compound is also utilized as a key ingredient in herbicides. Its effectiveness in controlling weed growth significantly enhances agricultural productivity.

- Case Study: Herbicide Development

Research has demonstrated that formulations containing this compound effectively suppress weed populations in crops. This application is crucial for sustainable agricultural practices and improving crop yields .

Materials Science

The compound's chemical reactivity allows it to be incorporated into polymer formulations, enhancing properties such as thermal stability and chemical resistance.

- Application in Polymer Industry:

Its incorporation into polymers improves their durability and performance under various environmental conditions. This application is vital for developing advanced materials used in construction and manufacturing .

Analytical Chemistry

This compound is employed as a reagent in analytical methods for detecting and quantifying other compounds. This application improves accuracy in laboratory settings.

Environmental Science

The compound aids in studying pollutant degradation pathways, contributing to efforts aimed at understanding and mitigating environmental contamination.

Summary Table of Applications

Mécanisme D'action

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine is similar to other triazine derivatives, such as 2,4,6-trichloro-1,3,5-triazine and 2,4-diamino-6-chloro-1,3,5-triazine. its unique substitution pattern and the presence of the 4-chlorophenyl group distinguish it from these compounds. The differences in chemical structure can lead to variations in reactivity, biological activity, and industrial applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Triazine Derivatives

The biological and chemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine with analogous compounds:

Alkyl vs. Aryl Substituents

Alkyl-Substituted Derivatives :

- 6-Chloro-N²-ethyl-1,3,5-triazine-2,4-diamine (CAS: 1007-28-9): Ethylamine substituent reduces steric hindrance, improving solubility but diminishing antimicrobial activity compared to aryl analogs .

- 6-Chloro-N-(propan-2-yl)-1,3,5-triazine-2,4-diamine : Isopropyl group increases lipophilicity, enhancing herbicidal activity but limiting pharmaceutical applications .

- Aryl-Substituted Derivatives: Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance bioactivity by strengthening target binding (e.g., DNA gyrase inhibition in bacteria) . Bulky substituents (e.g., dichlorophenoxypropyl) improve pharmacokinetic profiles by delaying metabolic degradation .

Key Research Findings

Antimicrobial Potency : Aryl-substituted triazines with electron-withdrawing groups (Cl, F) and flexible chains (e.g., propyl) exhibit superior antimicrobial activity. For example, compound 11u achieved MIC values 10-fold lower than alkyl analogs .

Synthetic Flexibility: Dehydrosulfurization with I₂/Et₃N enables access to novel triazines unobtainable via DCC, albeit with lower yields .

Metabolic Stability : Dimethyl substituents (e.g., Cycloguanil) enhance half-life but may reduce target affinity, underscoring the balance needed in drug design .

Activité Biologique

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound with significant biological activity. Its structure features a triazine ring with chlorophenyl and amino groups, which contribute to its reactivity and potential therapeutic applications. This article explores the compound's biological activities, including its anticancer and antimicrobial properties, supported by research findings and data.

Chemical Structure and Properties

Molecular Formula: C₉H₈ClN₅

Molecular Weight: 221.65 g/mol

Structure: The compound includes a triazine core substituted with a para-chlorophenyl group at position 6 and amino groups at positions 2 and 4, enhancing its biological activity through increased lipophilicity and receptor binding affinity.

1. Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity , particularly against breast cancer cell lines. A study demonstrated that derivatives of this compound selectively inhibited the proliferation of MDA-MB231 triple-negative breast cancer cells with a GI50 value as low as 1 nM. The mechanism of action appears to involve apoptosis induction in cancer cells .

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB231 | 1 | Apoptosis |

| Derivative A | SKBR-3 | 50 | Cell cycle arrest |

| Derivative B | MCF-7 | >100 | Apoptosis |

2. Antimicrobial Effects

The compound also exhibits antimicrobial properties . Studies indicate that it can inhibit the growth of various bacterial strains and fungi. The presence of the chlorinated phenyl group enhances its lipophilicity, which is often correlated with increased antimicrobial activity.

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield multiple derivatives. These derivatives have been tested for enhanced biological activities, particularly in the context of creating indole derivatives that possess antiviral and anti-inflammatory properties .

Case Study: Indole Derivatives Synthesis

- Starting Material: this compound

- Biological Activities of Synthesized Indoles:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antioxidant

Q & A

Q. Advanced

- Strain selection : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria to assess broad-spectrum activity .

- Minimum Inhibitory Concentration (MIC) assays : Perform broth microdilution with serial compound dilutions (e.g., 0.5–64 µg/mL) .

- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

- Mechanistic studies : Use fluorescence microscopy to evaluate membrane disruption or β-galactosidase assays for cell lysis .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced

- Structural variability : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-trifluoromethoxyphenyl groups significantly alter logP and bioavailability) .

- Purity thresholds : Re-evaluate compounds with <95% purity via UPLC, as impurities may mask true activity .

- Assay standardization : Ensure consistent inoculum size (e.g., 1–5 × 10 CFU/mL) and incubation conditions (37°C, 18–24 hrs) .

What strategies optimize the yield of 6-(4-Chlorophenyl)-triazine derivatives during synthesis?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves yields (e.g., 55% for compound 4) .

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity in Pd(II) complex formation .

- Catalytic optimization : Use Pd(OAc) or CuI for cross-coupling reactions .

How do computational methods like 3D-QSAR enhance structure-activity relationship (SAR) studies?

Q. Advanced

- Descriptor selection : Correlate electronic (e.g., Hammett σ constants) and steric parameters (e.g., molar refractivity) with bioactivity .

- Model validation : Use leave-one-out cross-validation (Q > 0.5) and external test sets (R > 0.6) .

- Docking simulations : Identify binding interactions with target enzymes (e.g., biotin carboxylase) .

What role do substituents play in modulating anticancer activity?

Q. Advanced

- Electron-withdrawing groups : 4-Trifluoromethoxy groups enhance cytotoxicity (e.g., IC = 2.1 µM against leukemia cells) by increasing electrophilicity .

- Hydrogen-bond donors : 2-Aminopyrimidine substituents in Pt(IV) complexes improve DNA intercalation .

- Lipophilicity : Chlorophenyl groups improve membrane permeability (logP = 3.2 vs. 1.8 for unsubstituted analogs) .

How can crystallography resolve structural ambiguities in triazine derivatives?

Q. Advanced

- Single-crystal X-ray diffraction : Determines dihedral angles (e.g., 173.16° between pyridine and triazine rings) and hydrogen-bond networks (N–H⋯N/O interactions) .

- Packing analysis : Identifies 1D chain or 2D sheet formations critical for solid-state stability .

What methodologies validate the environmental stability of triazine metabolites?

Q. Advanced

- High-resolution LC-MS : Detects degradation products (e.g., FDAT metabolite from indaziflam) .

- Hydrolysis studies : Expose compounds to pH 5–9 buffers and monitor half-life (e.g., t > 30 days at pH 7) .

How are transition metal complexes of triazine derivatives developed for enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.